
1-(4-Ethoxy-3,5-dimethoxyphenyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxyamphetamine is a psychedelic hallucinogenic compound belonging to the family of trimethoxyamphetamines. It is structurally related to mescaline, a naturally occurring psychedelic found in certain cacti. This compound is known for its psychoactive effects, which are primarily mediated through its interaction with serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyamphetamine typically involves the following steps:
Starting Material: The synthesis begins with 3,4,5-trimethoxybenzaldehyde.
Formation of Nitroalkene: The benzaldehyde is reacted with nitroethane in the presence of a base to form 3,4,5-trimethoxynitrostyrene.
Reduction: The nitrostyrene is then reduced to 3,4,5-trimethoxyamphetamine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods
the general principles of organic synthesis and scale-up techniques would apply if it were to be produced on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethoxyamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to its corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Produces quinones.
Reduction: Produces the corresponding amine.
Substitution: Produces various substituted derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Investigated for its effects on serotonin receptors and potential neuroprotective properties.
Medicine: Explored for its psychoactive effects and potential therapeutic uses in treating certain psychiatric disorders.
Industry: Limited industrial applications due to its controlled status, but it can be used in research and forensic applications .
Mechanism of Action
The mechanism of action of 3,4,5-Trimethoxyamphetamine involves its interaction with serotonin receptors, particularly the 5HT2A receptor. This interaction leads to the activation of serotonin pathways, resulting in altered perception, mood, and cognition. The compound also exhibits agonist activity on dopamine receptors, contributing to its psychoactive effects .
Comparison with Similar Compounds
3,4,5-Trimethoxyamphetamine is part of a family of compounds known as trimethoxyamphetamines. Similar compounds include:
- 2,4,5-Trimethoxyamphetamine (TMA-2)
- 2,3,4-Trimethoxyamphetamine (TMA-3)
- 2,3,5-Trimethoxyamphetamine (TMA-4)
- 2,3,6-Trimethoxyamphetamine (TMA-5)
- 2,4,6-Trimethoxyamphetamine (TMA-6)
These compounds differ in the position of the methoxy groups on the aromatic ring, which can influence their pharmacological properties. 3,4,5-Trimethoxyamphetamine is unique in its specific arrangement of methoxy groups, which contributes to its distinct psychoactive profile .
Properties
CAS No. |
146849-92-5 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO3/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8H,5,13H2,1-4H3 |
InChI Key |
WGTASENVNYJZBK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)CC(C)N)OC |
Canonical SMILES |
CC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
Synonyms |
1-(4-Ethoxy-3,5-diMethoxyphenyl)propan-2-aMine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


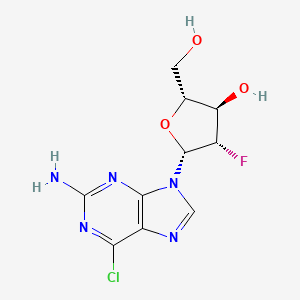
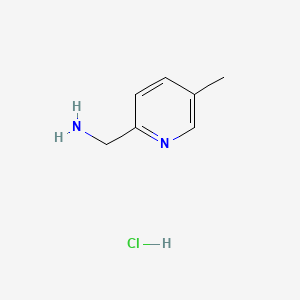
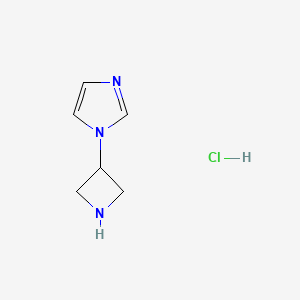
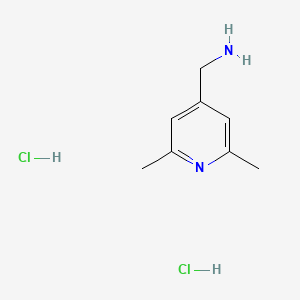
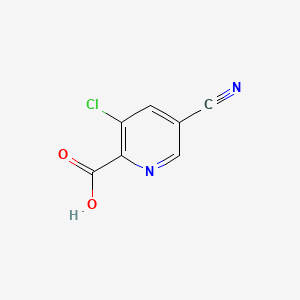
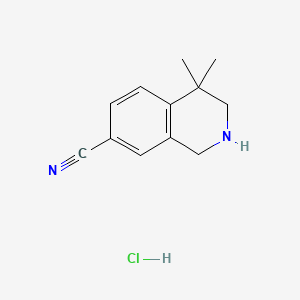
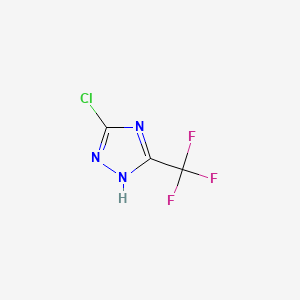
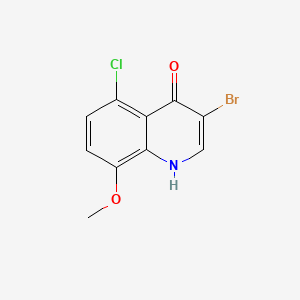
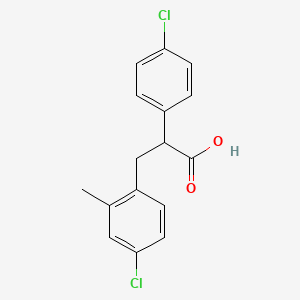
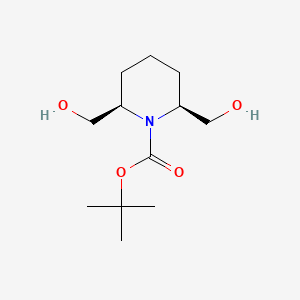
![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
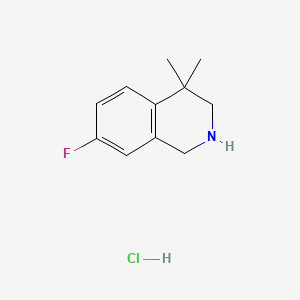
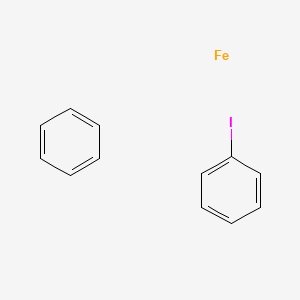
![2-[3-(carboxymethyl)-3-hydroxy-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydropyran-4-yl]acetic acid](/img/structure/B598877.png)
